molecular formula C18H15ClN2 B2496861 1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine CAS No. 793727-73-8

1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine

Cat. No.: B2496861
CAS No.: 793727-73-8
M. Wt: 294.78
InChI Key: XOHSVXHUTPVGTP-UHFFFAOYSA-N
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Description

1-(2-Chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine is a synthetic Schiff base compound of significant interest in medicinal chemistry and pharmaceutical research. Schiff bases, characterized by an azomethine (-C=N-) functional group, are readily synthesized via the condensation of primary amines with carbonyl compounds and are known to exhibit a wide spectrum of biological activities . This particular compound features a 2-chloroquinoline moiety, a privileged scaffold in drug discovery, combined with a phenethyl substituent on the imine nitrogen. The presence of the chlorinated aromatic system is a common feature in many FDA-approved drugs, as chlorination can favorably alter a molecule's physicochemical properties, metabolic rate, and overall pharmacokinetic profile . While specific biological data for this exact molecule may be limited, its structural analogs demonstrate considerable research potential. Similar Schiff base compounds derived from chloroquinoline and other heterocyclic aldehydes have been synthesized and investigated for their enhanced bioactivity, often showing improved anti-inflammatory and antioxidant properties compared to their parent ligands . The compound serves as a versatile precursor or intermediate for the development of metal complexes, which are frequently explored to enhance physicochemical properties and biological efficacy . Researchers value this class of compounds for its potential application in designing novel therapeutic agents and as a ligand in coordination chemistry. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2/c1-13(14-7-3-2-4-8-14)20-12-16-11-15-9-5-6-10-17(15)21-18(16)19/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHSVXHUTPVGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=CC2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine typically involves the condensation of 2-chloro-3-formylquinoline with N-(1-phenylethyl)amine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted quinoline derivatives with different nucleophiles.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug development. Its structure suggests possible antimicrobial and anticancer properties. The quinoline moiety is known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes in cancer cells. Preliminary studies indicate that it may inhibit key enzymes involved in microbial metabolism, enhancing its antimicrobial efficacy.

Materials Science
In materials science, 1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine is explored for its ability to form novel materials with unique electronic and optical properties. The incorporation of quinoline derivatives into polymer matrices has shown promise in developing advanced materials for electronic applications.

Biological Research
This compound serves as a molecular probe to study various biological interactions. Its ability to bind to specific molecular targets allows researchers to explore its effects on cellular processes and signaling pathways. For instance, studies have indicated that derivatives of quinoline can affect cell cycle regulation and apoptosis in cancer cells.

Case Studies

Anticancer Efficacy
A study evaluating the anticancer properties of various quinoline derivatives, including this compound, demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values ranged from 1.9 to 7.52 μg/mL, indicating potent activity against these cell lines .

Material Development
Research into the incorporation of quinoline derivatives into polymeric systems has revealed enhancements in the electrical conductivity and thermal stability of the resulting materials. Such advancements suggest potential applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of 1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline ring system is known to intercalate with DNA, which can disrupt DNA replication and transcription, leading to cell death in cancer cells. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features
  • Core Heterocycle: The quinoline moiety distinguishes it from phenyl (e.g., 1-(4-chlorophenyl)-N-(naphthalen-1-yl)methanimine ), pyridine (e.g., (E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine ), or indole-based analogs (e.g., (1E)-1-(2-Chloro-1H-indol-3-yl)-N-(3-methyl-1H-pyrazol-5-yl)methanimine ).
  • Substituents: The 2-chloro group on quinoline enhances electron-withdrawing effects compared to non-halogenated analogs (e.g., N-methyl-1-(m-tolyl)methanimine ).
Crystallographic Data
Compound C=N Bond Length (Å) Molecular Arrangement Reference ID
Target Compound 1.292 Antiparallel 1D framework
(E)-1-(Naphthalen-2-yl)ethylidene 1.265 Planar stacking
2-(N-benzyl-α-iminoethyl)phenol 1.286 Hydrogen-bonded dimers
Common Methods
  • Condensation Reactions: Most methanimines are synthesized via aldehyde-amine condensation. For example: Target compound: 2-Chloroquinoline-3-carbaldehyde + 1-phenylethylamine → Ethanol reflux (). 1-(4-Fluorobenzyl) variant: Similar method with 4-fluorobenzylamine (). Fluorinated analogs: Mechanochemical synthesis for fluorophenyl derivatives ().
Yield and Solubility
Compound Yield (%) Solubility Profile Reference ID
Target Compound 93 Soluble in DMSO, ethanol
1-(Perfluorophenyl)-N-(p-tolyl)methanimine 85–92 Insoluble in water, soluble in THF
N-{4-[(-(1H-indol-3-yl)methylene)amino]phenyl}-1-(1H-indol-5-yl)methanimine 78 DMF, DMSO

Physicochemical Properties

Spectroscopic Data
  • IR Stretching (C=N) :
    • Target compound: 1673 cm⁻¹ ().
    • 1-(4-Chlorophenyl)-N-(naphthalen-1-yl)methanimine: 1630–1650 cm⁻¹ ().
  • ¹H NMR (Imine proton) :
    • Target compound: δ 10.23 ppm ().
    • (E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine: δ 8.29–8.78 ppm ().
Antiviral and Antibacterial Profiles
Compound Bioactivity Reference ID
Target Compound (Analog 12) Anti-SARS-CoV-2 (in silico/in vitro)
N-{4-[(-(1H-indol-3-yl)methylene)amino]phenyl}-1-(1H-indol-5-yl)methanimine Antibacterial (gram-positive/negative)
1-(2-Nitrophenyl)-N-(adamantyl)methanimine Cytotoxic (IC₅₀: 12–45 μM)
Key Observations
  • Chlorine substitution improves membrane permeability, as seen in 2-chloroindole derivatives ().

Biological Activity

1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This compound, a derivative of quinoline, has been investigated for various pharmacological applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C18H15ClN2
  • Molecular Weight : 300.78 g/mol
  • CAS Number : 793727-73-8

The compound features a quinoline ring system which is known for its ability to intercalate with DNA, potentially disrupting cellular processes.

The biological activity of this compound is primarily attributed to its interaction with molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA, leading to the disruption of replication and transcription processes. This mechanism is crucial in the context of cancer treatment, as it can induce apoptosis in malignant cells.
  • Enzyme Inhibition : The compound may inhibit various enzymes involved in microbial metabolism, enhancing its antimicrobial properties. This inhibition can affect metabolic pathways critical for the survival of pathogens.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
Antimicrobial Exhibits activity against several bacterial strains, inhibiting growth through enzyme inhibition.
Anticancer Induces apoptosis in cancer cell lines by disrupting DNA processes.
Pharmacophore Development Serves as a potential lead compound for new drug development targeting various diseases.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
    • A detailed study indicated that at concentrations of 50 μM, significant inhibition was observed in microbial secretion assays, suggesting a robust antimicrobial mechanism .
  • Anticancer Activity :
    • Research involving various cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer properties.
    • Mechanistic studies revealed that the compound promotes apoptosis via caspase activation and mitochondrial membrane potential disruption .
  • Pharmacological Applications :
    • The compound has been explored as a lead in drug development, particularly for conditions where traditional therapies have failed. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving condensation of 2-chloroquinoline-3-carbaldehyde with 1-phenylethylamine. Key intermediates are characterized using 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR (for fluorine-containing analogs) to confirm regiochemistry and purity. Single-crystal X-ray diffraction is critical for resolving stereochemical ambiguities, as seen in structurally similar compounds . For example, antiparallel molecular arrangements in related methanimine derivatives were confirmed via X-ray crystallography .

Q. Which spectroscopic and analytical techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify proton environments and carbon frameworks, respectively. For example, quinoline protons resonate downfield (~δ 8.5–9.0 ppm), while imine protons appear near δ 8.2–8.5 ppm .
  • X-ray Diffraction : Resolves crystal packing and molecular geometry. The title compound’s analogs exhibit one-dimensional frameworks stabilized by π-π stacking .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to reduce trial-and-error synthesis. This approach narrows optimal conditions (e.g., solvent, temperature) by analyzing activation energies and intermediate stability .

Q. What experimental design strategies minimize variability in synthesizing and purifying this compound?

  • Methodological Answer : Use factorial design (e.g., Box-Behnken or central composite design) to assess variables like reaction time, temperature, and stoichiometry. Statistical optimization reduces experimental runs while maximizing yield and purity. For example, Taguchi methods have been applied to quinoline derivatives to identify critical factors (e.g., catalyst loading) .

Q. How can researchers resolve contradictions in spectral data during characterization (e.g., NMR vs. X-ray results)?

  • Methodological Answer : Cross-validate using complementary techniques:

  • NMR vs. X-ray : Discrepancies in proton assignments (e.g., imine tautomerism) can be resolved by comparing experimental NMR shifts with computed spectra (DFT-based) .
  • Dynamic NMR : Detects conformational exchange in solution if X-ray shows rigid structures .
  • Elemental Analysis : Confirms purity when HRMS and NMR data conflict due to isotopic or matrix effects.

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